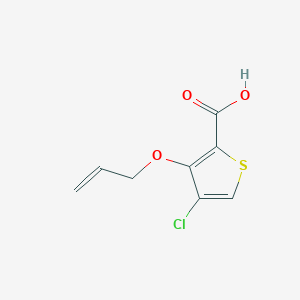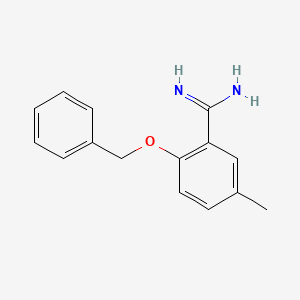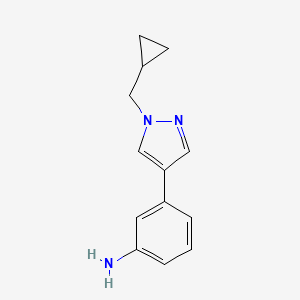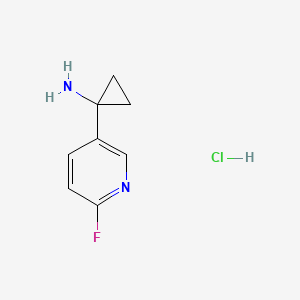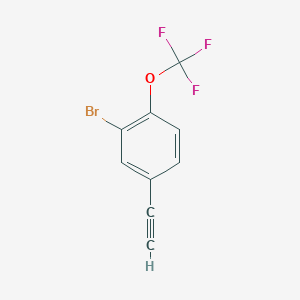
2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H4BrF3O It is characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 1-Bromo-4-(trifluoromethoxy)benzene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Lithium Diisopropylamide (LIDA): Used for lithiation reactions at low temperatures.
Palladium Catalysts: Employed in coupling reactions such as the Suzuki-Miyaura coupling.
Oxidizing and Reducing Agents: Various agents can be used depending on the specific reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupling Products: New carbon-carbon bonds are formed, leading to more complex organic molecules.
Scientific Research Applications
2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene involves its reactivity towards various nucleophiles and electrophiles. The presence of the bromine atom and the ethynyl group allows it to participate in substitution and coupling reactions, respectively. The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(trifluoromethoxy)benzene
- 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene
- 2-Bromo-1-ethynyl-4-(trifluoromethoxy)benzene
Uniqueness
2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene is unique due to the combination of its functional groups. The presence of both a bromine atom and an ethynyl group on the benzene ring allows for diverse reactivity and the formation of complex molecules through various chemical reactions. The trifluoromethoxy group further enhances its chemical properties, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C9H4BrF3O |
|---|---|
Molecular Weight |
265.03 g/mol |
IUPAC Name |
2-bromo-4-ethynyl-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H4BrF3O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h1,3-5H |
InChI Key |
MHBFDVQGNINYTA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)
![5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine](/img/structure/B12078335.png)
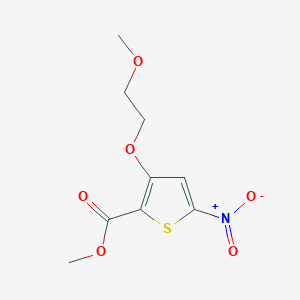
![lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide](/img/structure/B12078343.png)

